molecular formula C16H20N4O5 B2637968 methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate CAS No. 899738-33-1

methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate

Cat. No. B2637968
CAS RN: 899738-33-1
M. Wt: 348.359
InChI Key: GOEIQZHGSHTXSC-UHFFFAOYSA-N
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Description

Methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate is a useful research compound. Its molecular formula is C16H20N4O5 and its molecular weight is 348.359. The purity is usually 95%.
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Scientific Research Applications

Organometallic Compounds in Medicinal Chemistry

Organometallic compounds are gaining attention in medicinal chemistry due to their potential as isosteric substitutes for organic drug candidates. For instance, planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives have been synthesized and coupled with the aminoresorcyclic acid core to achieve bioorganometallics based on the naturally occurring antibiotic platensimycin. However, these newly synthesized compounds showed no promising antibacterial activity in tested strains, indicating the complexity and challenges in developing effective organometallic-based therapeutics (Patra, Merz, & Metzler‐Nolte, 2012).

Uracil Derivatives in Crystallography and Spectroscopy

Uracil derivatives have been prepared and examined through crystallography, FT-IR, and NMR spectroscopy. For example, compounds like methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate have been synthesized and characterized, revealing detailed structural information that could be fundamental in drug design and materials science (Liu et al., 2014).

Antioxidant and Antimicrobial Applications

Certain derivatives, such as methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, exhibit antioxidant properties and are used as raw materials for antioxidants like 1010 and 1076. These compounds have been studied for their potential in improving yields and product quality through optimized synthesis processes (Xiao-jian, 2010).

properties

IUPAC Name

methyl 3-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-16(2,3)9-8-20-11-12(17-14(20)25-9)18(4)15(23)19(13(11)22)7-6-10(21)24-5/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEIQZHGSHTXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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